2-(Dimethoxymethyl)benzaldehyde
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Overview
Description
2-(Dimethoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dimethoxymethyl group. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)benzaldehyde typically involves the formylation of benzene derivatives. One common method is the reaction of benzaldehyde with methanol in the presence of an acid catalyst, which leads to the formation of the dimethoxymethyl group .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and palladium chloride (PdCl2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)benzaldehyde involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the dimethoxymethyl group.
2,4-Dimethoxybenzaldehyde: A similar compound with two methoxy groups on the benzene ring.
2,5-Dimethoxybenzaldehyde: Another derivative with methoxy groups at different positions on the benzene ring.
Uniqueness: 2-(Dimethoxymethyl)benzaldehyde is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(dimethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9-6-4-3-5-8(9)7-11/h3-7,10H,1-2H3 |
InChI Key |
LBLUODAMHWQWCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1C=O)OC |
Origin of Product |
United States |
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